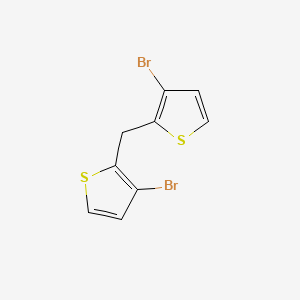
Bis(3-bromothiophen-2-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-bromothiophen-2-yl)methane is an organic compound featuring two brominated thiophene rings connected by a methylene bridge. This compound is of significant interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms in the thiophene rings enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromothiophen-2-yl)methane typically involves the bromination of thiophene followed by a coupling reaction. One common method is the bromination of thiophene to produce 3-bromothiophene, which is then subjected to a coupling reaction with formaldehyde under acidic conditions to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-bromothiophen-2-yl)methane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or stannanes under inert atmosphere.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products:
Aplicaciones Científicas De Investigación
Bis(3-bromothiophen-2-yl)methane has diverse applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds, including anti-cancer and anti-inflammatory agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Bis(3-bromothiophen-2-yl)methane in various applications depends on its chemical reactivity and interaction with other molecules. In organic electronics, its role as a building block in conjugated systems allows for efficient charge transport and light emission. In pharmaceuticals, its brominated thiophene rings can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparación Con Compuestos Similares
Bis(thiophen-2-yl)methane: Lacks bromine atoms, resulting in different reactivity and electronic properties.
Bis(3-chlorothiophen-2-yl)methane: Similar structure but with chlorine atoms instead of bromine, leading to different substitution patterns and reactivity.
Bis(3-iodothiophen-2-yl)methane: Contains iodine atoms, which can participate in different types of coupling reactions compared to bromine.
Uniqueness: Bis(3-bromothiophen-2-yl)methane is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of reactions and form complex structures makes it valuable in both academic research and industrial applications.
Propiedades
Número CAS |
17965-59-2 |
|---|---|
Fórmula molecular |
C9H6Br2S2 |
Peso molecular |
338.1 g/mol |
Nombre IUPAC |
3-bromo-2-[(3-bromothiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C9H6Br2S2/c10-6-1-3-12-8(6)5-9-7(11)2-4-13-9/h1-4H,5H2 |
Clave InChI |
QFUWWMYEZXFRSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Br)CC2=C(C=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



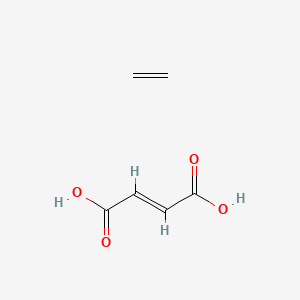

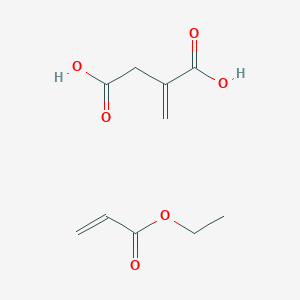
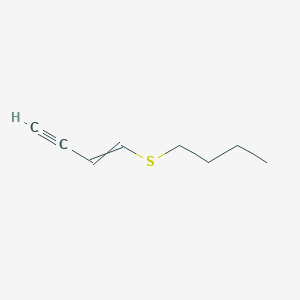
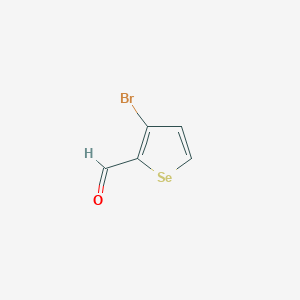
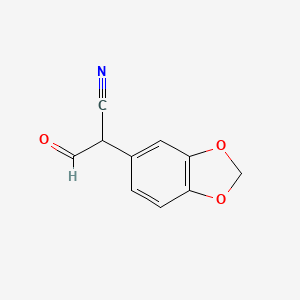
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
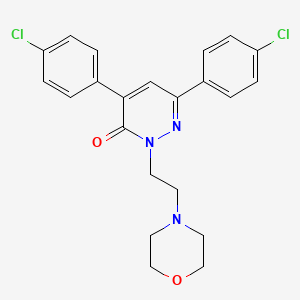
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
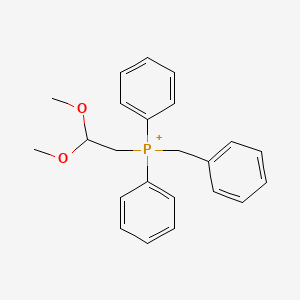
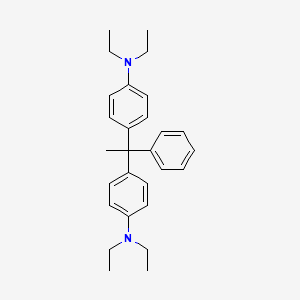
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
